7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane
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Overview
Description
“7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound features a chlorophenyl group and a dimethoxybenzoyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dimethoxybenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the carbonyl group in the dimethoxybenzoyl moiety.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist.
Modulation of Signaling Pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-diazepane: Similar structure but with a nitrogen atom instead of sulfur.
7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-oxazepane: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
“7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” is unique due to the presence of the thiazepane ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-24-17-8-7-14(13-18(17)25-2)20(23)22-10-9-19(26-12-11-22)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPJXXOGLPIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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